(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Description
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Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(17-12-21-26(23-17)16-6-2-1-3-7-16)25-10-4-5-14(13-25)11-18-22-19(24-28-18)15-8-9-15/h1-3,6-7,12,14-15H,4-5,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPXEDKYLAYJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NC(=NO4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article provides an overview of its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Oxadiazole moiety : Known for its diverse biological activities.
- Piperidine ring : Often associated with pharmacological activity.
- Triazole ring : Contributes to the compound's stability and biological interactions.
Antimicrobial Activity
Research indicates that oxadiazole derivatives generally exhibit strong antimicrobial properties. In a comparative study of various 1,3,4-oxadiazoles, compounds with similar structures to our target compound showed significant antimicrobial activity against several strains of bacteria and fungi. For instance, a study demonstrated that certain oxadiazoles outperformed ciprofloxacin in antimicrobial efficacy .
Anticancer Properties
The anticancer potential of oxadiazole derivatives is well-documented. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . Specific studies have highlighted that compounds similar to the target compound can induce apoptosis in cancer cells through various pathways:
- Inhibition of Telomerase Activity : This is crucial for cancer cell immortality.
- Targeting HDAC : Modulating gene expression related to cell cycle regulation.
A recent review summarized the anticancer activities of 1,3,4-oxadiazole derivatives, noting their effectiveness against various cancer cell lines .
Cytotoxicity Studies
Cytotoxicity is a critical aspect when evaluating new compounds for therapeutic use. In vitro studies have shown that certain oxadiazole derivatives can increase cell viability at specific concentrations while exhibiting toxicity at higher doses. For example, in L929 cells, certain derivatives led to increased cell viability at lower concentrations but were toxic at higher concentrations .
Study on Antimicrobial Efficacy
In a study focusing on the antimicrobial activity of 1,3,4-oxadiazoles, two synthesized compounds demonstrated superior activity compared to established antibiotics. The study provided quantitative data showing the minimum inhibitory concentrations (MICs) against various pathogens .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
Study on Anticancer Activity
Another study evaluated the anticancer effects of a series of oxadiazole derivatives against different cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer). The results indicated that many derivatives significantly inhibited cell growth compared to controls .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12 | A549 |
| Compound B | 15 | HepG2 |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 370.4 g/mol. The compound consists of a piperidine ring linked to both a cyclopropyl-substituted oxadiazole and a phenyl-substituted triazole moiety. This unique structure contributes to its biological activity.
Case Studies
- In Vitro Studies :
- Comparative Efficacy :
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. Modifications in the piperidine and triazole rings can lead to variations in biological activity:
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl substitution | Increases lipophilicity and cellular uptake |
| Variations in triazole structure | Alters binding affinity to target enzymes |
| Oxadiazole ring modifications | Enhances anticancer potency through enzyme inhibition |
Q & A
Q. What synthetic methodologies are recommended for preparing (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone?
Answer:
- Step 1: Construct the 3-cyclopropyl-1,2,4-oxadiazole ring via cyclocondensation of cyclopropylamine with a thiocyanate derivative under acidic conditions (e.g., HCl), followed by oxidation to stabilize the oxadiazole core .
- Step 2: Functionalize the piperidine ring by alkylation at the 3-position using a methylene linker. For example, react 3-(bromomethyl)piperidine with the pre-synthesized oxadiazole intermediate in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Step 3: Couple the piperidine-oxadiazole intermediate with the 2-phenyl-1,2,3-triazole-4-carboxylic acid using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane .
- Validation: Monitor reaction progress via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and confirm purity via HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
Q. What solvents and conditions are optimal for solubility studies?
Answer:
- Primary Solvents: Test DMSO (for stock solutions) and aqueous buffers (pH 4–8) for biological assays.
- Methodology: Use a shake-flask method with UV-Vis spectrophotometry to measure saturation solubility. For low solubility (<1 mg/mL), employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?
Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for coupling steps or Lewis acids (e.g., ZnCl₂) for cyclization reactions .
- Reaction Engineering: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 6 hrs conventional) and improve selectivity .
- Byproduct Analysis: Employ LC-MS to identify side products (e.g., unreacted intermediates or hydrolysis derivatives) and adjust stoichiometry or solvent polarity accordingly .
Q. How should conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Answer:
- Cross-Validation: Compare experimental NMR data with DFT-calculated chemical shifts (using software like Gaussian or ORCA). Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
- Dynamic NMR: Perform variable-temperature NMR to detect hindered rotation in the piperidine or triazole moieties, which can cause peak splitting .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .
Q. What computational strategies predict the compound’s biological activity and binding modes?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the triazole and oxadiazole moieties as hydrogen-bond acceptors .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling: Train models on datasets of structurally related compounds to predict IC₅₀ values for enzymatic inhibition .
Q. How to design a robust biological assay to evaluate this compound’s mechanism of action?
Answer:
- Assay Type: Use a fluorescence-based enzymatic assay (e.g., NADPH depletion for oxidoreductases) with positive/negative controls.
- Dose-Response: Test 8–10 concentrations (1 nM–100 µM) in triplicate. Calculate EC₅₀ via nonlinear regression (GraphPad Prism) .
- Off-Target Screening: Perform a kinase panel (e.g., Eurofins KinaseProfiler) to assess selectivity .
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
Answer:
- Fate Studies: Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor via LC-MS for parent compound and metabolites (e.g., hydrolyzed oxadiazole) .
- Ecotoxicology: Conduct acute toxicity tests on Daphnia magna (48-hr LC₅₀) and algae (72-hr growth inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
